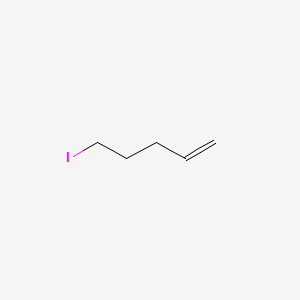

5-Iodo-1-pentene

Description

Significance of Alkenyl Halides in Contemporary Organic Synthesis

Alkenyl halides, and the broader category of alkyl halides, are foundational to modern organic synthesis. ijrpr.com They serve as indispensable building blocks due to their ability to undergo a variety of transformations, primarily nucleophilic substitution and elimination reactions. ijrpr.commasterorganicchemistry.com The presence of a halogen atom creates an electrophilic carbon center, making it susceptible to attack by nucleophiles, while the carbon-halogen bond can also function as a leaving group. ijrpr.com

The significance of alkenyl halides is particularly pronounced in the realm of transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Stille couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the skeletons of complex organic molecules. wikipedia.orgijrpr.com Alkenyl halides are key substrates in these reactions, allowing for the precise and efficient assembly of intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials science. nih.gov

Furthermore, the development of new synthetic methods, such as olefin metathesis, has expanded the utility of alkenyl halides, enabling the direct synthesis of Z-alkenyl halides with high stereoselectivity. nih.gov These halogen-substituted olefins are not only vital intermediates but are also found in various biologically active natural products. nih.gov

Scope and Importance of 5-Iodo-1-pentene in Advanced Chemical Research

The unique structure of this compound, possessing both an iodide and a terminal alkene, makes it a highly valuable reagent in advanced chemical research, particularly in the total synthesis of natural products. The iodide serves as an excellent leaving group in substitution reactions and is reactive in various coupling reactions, while the pentene group can be used for intramolecular cyclizations or other functional group transformations.

A notable application of this compound is demonstrated in the synthesis of the natural product (±)-cacalol. nih.govrsc.org In this multi-step synthesis, this compound is used as an alkylating agent. The key steps involving this compound are:

Alkylation: It is used to alkylate the ortho-lithiated derivative of 4-methylanisole (B47524). nih.govrsc.org

Intramolecular Friedel-Crafts Alkylation: The pentene moiety of the resulting intermediate then participates in an intramolecular Friedel-Crafts reaction to form a key tetralin ring structure, which is a core component of the final natural product. nih.govrsc.org

This synthetic strategy highlights the importance of this compound as a bifunctional building block that enables the rapid construction of complex cyclic systems. Its use in the synthesis of cacalol (B1218255) is a clear example of its utility in creating intricate molecules of biological and chemical interest. nih.govrsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-iodopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUBQCAVFVWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450851 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-48-5 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 1 Pentene

Halogen Exchange Reactions for 5-Iodo-1-pentene Preparation

Halogen exchange reactions represent a common and effective method for the synthesis of alkyl iodides from other alkyl halides. uoanbar.edu.iqorganicmystery.com This approach is particularly advantageous for preparing iodoalkanes due to the often slow nature of direct iodination methods. uoanbar.edu.iq

Finkelstein Reaction: Conversion from 5-Bromo-1-pentene (B141829) Precursors

The Finkelstein reaction is a classic and widely utilized SN2 reaction for the preparation of alkyl iodides from alkyl chlorides or bromides. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this reaction involves the treatment of 5-bromo-1-pentene with sodium iodide (NaI) in a suitable solvent, typically acetone (B3395972). wikipedia.org

The success of the Finkelstein reaction hinges on the differential solubility of the halide salts in the chosen solvent. wikipedia.org Sodium iodide is soluble in acetone, while the resulting sodium bromide (NaBr) is not. This insolubility of NaBr causes it to precipitate out of the solution, thereby driving the equilibrium of the reaction towards the formation of the desired product, this compound, in accordance with Le Chatelier's principle. wikipedia.org One documented instance reports a yield of approximately 82% for this conversion when conducted under reflux in acetone.

The general reaction is as follows:

CH2=CH(CH2)3Br + NaI ⇌ CH2=CH(CH2)3I + NaBr(s)

Optimization of Reaction Conditions and Yields in Halogen Exchange Protocols

The efficiency and yield of the Finkelstein reaction for preparing this compound can be influenced by several factors. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the concentration of reactants.

While acetone is the classic solvent, other polar aprotic solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) can also be employed for halogen exchange reactions. wikipedia.org The selection of the solvent can impact the solubility of the reacting salts and the rate of the SN2 reaction.

The reaction is typically conducted at an elevated temperature, often under reflux, to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions. The use of a large excess of the iodide salt can also be used to shift the equilibrium towards the product. wikipedia.orggoogle.com

Table 1: Finkelstein Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

| 5-Bromo-1-pentene | NaI | Acetone | Reflux | This compound | ~82 |

Data sourced from a study on the chemical reactions of 5-bromo-1-pentene.

Development of Alternative Synthetic Pathways to this compound

While the Finkelstein reaction is a robust method, researchers have explored alternative synthetic routes to this compound. One such approach involves the iodohydroxylation of 1-pentene (B89616). This reaction, when carried out under specific conditions, can yield 1-iodo-2-pentanol as the major product. journals.co.za Subsequent chemical modifications would be necessary to convert this intermediate into the target molecule, this compound.

Another potential, though less direct, pathway could involve the conversion of 4-penten-1-ol. This alcohol can be brominated to 5-bromo-1-pentene, which can then undergo a Finkelstein reaction as described above. However, the initial bromination step can be hampered by low atom economy and side reactions, with yields often being 50% or less.

In the realm of organometallic chemistry, this compound has been utilized as a reagent in the synthesis of more complex molecules. For instance, it has been used in the alkylation of ortho-lithiated 4-methylanisole (B47524) as a key step in the total synthesis of the natural product cacalol (B1218255). nih.govrsc.orgresearchgate.net While not a direct synthesis of this compound itself, these applications underscore its importance as a building block and may inspire new synthetic strategies starting from different precursors.

Reactivity and Mechanistic Investigations of 5 Iodo 1 Pentene in Organic Reactions

Radical Chemistry of 5-Iodo-1-pentene

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate radical intermediates. This reactivity is the foundation for its use in various radical-mediated transformations.

Homolytic Cleavage of the Carbon-Iodine Bond and Alkyl Radical Generation

The initiation of radical reactions involving this compound typically begins with the homolytic cleavage of the C-I bond. This can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or through photoirradiation. acs.orgthieme-connect.deoup.com The cleavage results in the formation of the 4-pentenyl radical, a key intermediate that drives subsequent reactions. acs.orgbeilstein-journals.org This process is a foundational step in many synthetic strategies that utilize this compound. researchgate.net

In some cases, the generation of the alkyl radical can be facilitated by a single electron transfer (SET) from a photoexcited palladium(0) complex to the alkyl iodide. acs.org This method offers a mild and efficient way to initiate radical processes under photocatalytic conditions. The stability of the resulting radical can be influenced by substituents; for instance, the presence of methylthio and p-tolylsulfonyl groups can stabilize the radical intermediate. oup.com

Intramolecular Radical Cyclization Reactions (e.g., 5-exo-cyclization)

Once generated, the 4-pentenyl radical can undergo intramolecular cyclization. According to Baldwin's rules, the 5-exo-trig cyclization is a kinetically favored process over the 6-endo-trig cyclization. harvard.edu This preference is due to better orbital overlap in the transition state for the formation of a five-membered ring. harvard.edu The 5-exo cyclization of the 4-pentenyl radical leads to the formation of a cyclopentylmethyl radical. acs.org

This cyclization is a key step in many cascade reactions. acs.org For example, titanocene(III) chloride has been used to mediate the reductive opening of an oxirane ring, followed by a 5-exo-trig radical cyclization to form spirooxindole-based tetrahydrofurans. nih.gov While 5-exo cyclization is generally preferred, under certain conditions, such as in the presence of allyltin (B8295985) and AIBN, this compound can lead to a 6-endo product, 3-allylcyclohexanone, as the major product. thieme-connect.de This is thought to occur through isomerization of the initial 5-exo radical to a more stable 6-endo radical. thieme-connect.de

Carbonylative Radical Reactions Involving this compound

Carbonylative radical reactions introduce a molecule of carbon monoxide (CO) into the radical cascade. In the case of this compound, the initially formed 4-pentenyl radical can trap a molecule of CO to generate a 5-hexenoyl radical. acs.orgthieme-connect.de This acyl radical can then undergo cyclization.

The mode of cyclization of the acyl radical can vary. While 5-exo cyclization is common for the 4-pentenyl radical itself, the corresponding 5-hexenoyl radical can undergo 6-endo cyclization to form cyclohexanone (B45756) derivatives. thieme-connect.de This approach has been utilized in tin radical mediated [5+1]-annulation methods to synthesize 3-substituted cyclohexanones. thieme-connect.de

Organometallic Catalysis Involving this compound

Organometallic catalysts, particularly those based on palladium, have been extensively used to mediate reactions of this compound, often in conjunction with radical pathways.

Palladium-Catalyzed Transformations

Palladium catalysts are versatile in promoting a variety of transformations with this compound, including cross-coupling and carbonylation reactions. mdpi.comuwindsor.ca These reactions often involve a synergistic interplay between radical intermediates and organometallic species. acs.org

Atom transfer carbonylation (ATC) is a powerful method for the synthesis of carbonyl compounds. In the context of this compound, palladium-catalyzed ATC reactions under photoirradiation conditions have been developed. acs.orgmdpi.com A proposed mechanism involves the initial generation of the 4-pentenyl radical via a single electron transfer from a photoexcited Pd(0) complex. acs.org This radical then traps a molecule of CO to form an acyl radical, which subsequently undergoes 5-exo cyclization to yield a cyclopentylmethyl radical. acs.org

Under high CO pressure, a cyclizative double carbonylation can occur. acs.org In this process, the cyclopentylmethyl radical traps a second molecule of CO to form a new acyl radical. This acyl radical can then couple with a palladium(I) species to form an acylpalladium intermediate, which can then be trapped by various nucleophiles. acs.org For instance, when the reaction is carried out in the presence of an alcohol, an ester with a cyclopentanone (B42830) scaffold is formed. acs.org When conducted with phenylacetylene (B144264) or phenylboronic acid, the reaction yields alkynyl or aryl ketones, respectively, that also contain a cyclopentanone structure. acs.org A similar cyclizative double-carbonylation reaction of this compound with an aryl boronic acid has been reported to produce an aryl ketone with a cyclopentanone moiety in a 57% yield. mdpi.comresearchgate.net

The table below summarizes the conditions and outcomes of a representative cyclizative double carbonylation reaction.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| This compound, Aryl Boronic Acid, CO | Pd-catalyst, Light | Aryl ketone with cyclopentanone moiety | 57% | mdpi.comresearchgate.net |

Three-Component Coupling Reactions

Three-component coupling reactions offer a powerful strategy for rapidly increasing molecular complexity from simple starting materials. This compound has been effectively employed in palladium-catalyzed carbonylative coupling reactions. In these processes, the substrate combines with carbon monoxide (CO) and a third component, such as an alkyne or an organoboron reagent.

A notable example involves a cyclizative double-carbonylation reaction where this compound, an aryl iodide, and carbon monoxide are coupled under palladium catalysis and photoirradiation to produce an aryl ketone bearing a cyclopentanone moiety, achieving a 57% yield. ulb.ac.be Similarly, reacting this compound with CO in the presence of phenylacetylene or phenylboronic acid results in alkynyl or aryl ketone products, respectively, which also feature a cyclopentanone scaffold. ulb.ac.be This transformation proceeds through a sophisticated carbonylation–cyclization–carbonylation–alkynylation/arylation sequence, showcasing the ability to construct complex cyclic systems in a single operation. ulb.ac.be

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| This compound, Aryl Iodide, CO | Pd-catalyst, Photoirradiation | Aryl ketone with cyclopentanone moiety | 57% | ulb.ac.be |

| This compound, CO, Phenylacetylene | Pd-catalyst, Photoirradiation | Alkynyl ketone with cyclopentanone scaffold | Modest | ulb.ac.be |

| This compound, CO, Phenylboronic acid | Pd-catalyst, Photoirradiation | Aryl ketone with cyclopentanone scaffold | Modest | ulb.ac.be |

Cross-Coupling Reactions (e.g., Heck-type, Suzuki-Miyaura type relevant to haloalkenes)

Cross-coupling reactions are fundamental for carbon-carbon bond formation. This compound, as a haloalkene derivative, is a suitable partner in several key palladium-catalyzed cross-coupling reactions.

Heck-type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The general mechanism proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgnih.gov While specific examples detailing the intermolecular Heck reaction of this compound are not prevalent in the reviewed literature, its structure is amenable to such transformations, either as the halide component or, after modification, as the alkene partner.

Suzuki-Miyaura type Reactions: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. byjus.com this compound can participate in this reaction in two principal ways. First, it can act as the electrophilic partner, coupling with various organoboron reagents. Second, it can be converted into an organoborane (e.g., via hydroboration of the double bond) and subsequently coupled with an organic halide. An example of the latter strategy is seen in the synthesis of Primin, where an organoborane prepared from 1-pentene (B89616) and 9-borabicyclo[3.3.1]nonane (9-BBN) is coupled with a protected aryl iodide. researchgate.net This demonstrates the utility of the pentenyl scaffold in Suzuki-Miyaura reactions. researchgate.net The reaction is also widely used for modifying complex biomolecules, such as in the posttranscriptional labeling of RNA using 5-iodouridine (B31010) triphosphate, a molecule with a related iodo-alkene functional group. nih.gov

Copper-Catalyzed Processes for Functionalization of this compound

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. rug.nlresearchgate.net While the classic Ullmann reaction traditionally required harsh conditions, modern protocols using ligands have expanded the scope of copper-catalyzed couplings. wikipedia.orgnih.govacs.org

For alkyl iodides like this compound, copper catalysis is particularly effective for carbonylative cross-coupling reactions. A general and inexpensive system using copper(I) chloride and a pentamethyldiethylenetriamine ligand can efficiently couple a broad range of alkyl iodides with amines or alcohols under carbon monoxide pressure. ulb.ac.berug.nl This method produces the corresponding amides and esters in good to excellent yields, often with minimal competition from direct nucleophilic substitution. ulb.ac.berug.nl Mechanistic studies indicate that these copper-catalyzed carbonylations also proceed via a radical pathway. rug.nl Furthermore, a novel Suzuki-Miyaura-type cross-coupling has been developed that integrates α-aminoalkyl radical-mediated halogen-atom transfer (XAT) with copper catalysis to couple secondary alkyl iodides with a wide array of organoboronates.

| Reaction Type | Catalyst System | Nucleophile | Product | Key Feature | Reference |

| Carbonylative Cross-Coupling | CuCl, N,N,N',N'',N''-Pentamethyldiethylenetriamine | Amines | Amides | Efficient coupling of primary to tertiary alkyl iodides. | rug.nl, ulb.ac.be |

| Carbonylative Cross-Coupling | CuCl, N,N,N',N'',N''-Pentamethyldiethylenetriamine | Alcohols | Esters | Avoids competing direct substitution. | ulb.ac.be, researchgate.net |

| Suzuki-Miyaura-type Cross-Coupling | Cu(CH₃CN)₄PF₆, XAT initiator | Organoborons | Alkylated Arenes | Mechanistically distinct from Pd/Ni catalysis. |

Emerging Transition Metal Catalysis for this compound Reactivity

Beyond palladium and copper, other transition metals like nickel and iron are gaining prominence for catalyzing cross-coupling reactions. These metals offer different reactivity profiles and can be more cost-effective. For C(sp³)-hybridized electrophiles such as this compound, the initial oxidative addition step is often proposed to be radical in nature when using nickel or iron catalysts.

For example, nickel-catalyzed Kumada-Corriu couplings have been shown to proceed through a radical pathway. This provides a powerful alternative for forming C-C bonds from alkyl halides. The development of metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, has further expanded the possibilities for activating inert bonds and engaging simple starting materials in complex bond-forming processes.

Electrophilic Additions to the Terminal Alkene Moiety of this compound

The terminal double bond in this compound is susceptible to electrophilic addition reactions, similar to other simple alkenes. This reactivity allows for the selective functionalization of the alkene without disturbing the carbon-iodine bond, preserving it for subsequent transformations.

Key electrophilic addition reactions include:

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond to form a 1,2-dihalo-5-iodopentane.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) which, according to Markovnikov's rule, would typically yield 2-halo-5-iodopentane.

Halohydrin Formation: In the presence of water, reaction with a halogen (e.g., Br₂) yields a halohydrin, such as 1-bromo-5-iodopentan-2-ol.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA), converts the alkene to an epoxide, forming 5-iodo-1,2-epoxypentane.

These reactions provide a route to difunctionalized pentane (B18724) derivatives where one terminus bears an iodine atom and the other carries newly introduced functionalities.

Nucleophilic Substitution Reactions of the Iodide Group in this compound

The iodide atom in this compound is an excellent leaving group, making the molecule a potent electrophile in Sₙ2 reactions. This allows for the introduction of the pent-4-en-1-yl group onto a wide variety of nucleophiles.

A clear application of this reactivity is found in the total synthesis of the natural product cacalol (B1218255). In this synthesis, an ortho-lithiated anisole (B1667542) derivative acts as a nucleophile, attacking this compound to form a new carbon-carbon bond and displace the iodide. This step efficiently installs the required pentenyl side chain onto the aromatic ring.

Other common nucleophiles that can react with this compound include:

Azides: Reaction with sodium azide (B81097) (NaN₃) yields 5-azido-1-pentene, a useful precursor for amines or for click chemistry.

Cyanides: Reaction with sodium or potassium cyanide introduces a nitrile group, forming 5-hexenenitrile.

Amines and Amides: Alkylation of amines or amide anions.

Thiolates: Formation of pentenyl thioethers.

Carbanions: Alkylation of enolates or organometallic reagents.

This reactivity makes this compound a valuable tool for carbon chain extension and for tethering a reactive alkene moiety to other molecules.

Chemo- and Regioselectivity in Bifunctional Reactions of this compound

This compound is a bifunctional organic molecule featuring two distinct reactive sites: a primary alkyl iodide and a terminal alkene. This duality allows for complex molecular architectures to be constructed by selectively targeting one functional group over the other (chemoselectivity) or by engaging both in controlled tandem or cascade reactions. The outcome of a reaction is highly dependent on the choice of reagents, catalysts, and conditions, which govern the chemo- and regioselective pathways.

The carbon-iodine bond is polar, with the carbon atom being electrophilic, while the carbon-carbon double bond is electron-rich and nucleophilic. libretexts.orgchemguide.co.uk This inherent electronic difference is the foundation for achieving high selectivity in its reactions.

Chemoselective Reactions at the Alkyl Iodide

The primary alkyl iodide is susceptible to reactions with nucleophiles and can be activated under radical or organometallic conditions, leaving the alkene moiety intact.

Nucleophilic Substitution: Strong nucleophiles preferentially attack the electrophilic carbon atom of the C-I bond. A notable example is in the synthesis of the natural product (±)-Cacalol. acs.orgresearchgate.netnih.gov In this process, an ortho-lithiated anisole derivative, acting as a potent carbon nucleophile, chemoselectively attacks this compound to form a new carbon-carbon bond via an SN2 reaction. acs.orgrsc.orgnih.gov The terminal alkene does not react under these conditions and is available for subsequent transformations, such as an intramolecular Friedel-Crafts alkylation, to complete the core structure of the target molecule. acs.orgrsc.org

Radical-Initiated Reactions: The carbon-iodine bond is significantly weaker than C-H or C-C bonds, making it a prime site for radical initiation. chemguide.co.uk Under photochemical or metal-catalyzed conditions, a 4-pentenyl radical can be generated. This radical can then be trapped or undergo further reactions. For instance, Mn₂(CO)₁₀-catalyzed reactions under blue light irradiation can initiate radical formation from alkyl iodides, which then undergo cyclization. mdpi.com

Chemoselective Reactions at the Alkene

Conversely, the electron-rich double bond is the preferred site of attack for electrophilic reagents.

Electrophilic Addition: In the presence of electrophiles such as hydrogen halides (HX) or halogens (X₂), this compound would undergo electrophilic addition across the double bond. tutoring-blog.co.ukquora.com The mechanism involves the pi electrons of the alkene attacking the electrophile, forming a carbocation intermediate which is then captured by a nucleophile. libretexts.org This process, under standard electrophilic addition conditions, leaves the alkyl iodide group untouched.

Bifunctional Reactions: Tandem Radical Cyclizations

The most sophisticated applications of this compound involve cascade reactions where both functional groups participate sequentially in a single synthetic operation. Palladium-catalyzed reactions are particularly effective in orchestrating such transformations. acs.orgthieme-connect.com

A prominent example is the palladium-catalyzed radical-initiated cyclization. The reaction begins with the chemoselective formation of a radical at the carbon-iodine bond. mdpi.com This radical does not react intermolecularly but instead undergoes a highly regioselective intramolecular cyclization. The 4-pentenyl radical cyclizes onto the terminal alkene in a 5-exo-trig fashion to generate a thermodynamically favored five-membered ring, resulting in a (cyclopentylmethyl)radical. mdpi.com This high regioselectivity is predicted by Baldwin's rules for ring closure. The newly formed radical is then trapped, often by a carbon monoxide molecule in carbonylation reactions, to forge complex cyclic structures. mdpi.com

Detailed research has demonstrated the utility of this strategy in palladium-catalyzed cyclizative carbonylation reactions. Here, the initially formed (cyclopentylmethyl)radical can be intercepted by carbon monoxide and further functionalized, showcasing the high degree of control achievable.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, 4-Methylanisole (B47524), n-Butyllithium | THF, 0 °C to rt | Alkylated Anisole (Alkene Intact) | acs.org |

| Alkene product from above | AlCl₃, CH₂Cl₂ | Intramolecular Friedel-Crafts Cyclization Product | acs.orgrsc.org |

| (Z)-5-Iodo-4-pentenenitriles | Pd(OAc)₂, HCO₂H, DIPEA, 60 °C | Cyclopentenone Derivatives | acs.orgchemistryviews.org |

| γ,δ-Unsaturated Ketone Oximes | Pd(PPh₃)₄, Et₃N, 80 °C | Pyrrole Derivatives via Mizoroki-Heck type Cyclization | thieme-connect.com |

Applications of 5 Iodo 1 Pentene in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products

The strategic incorporation of 5-iodo-1-pentene has been pivotal in the total synthesis of several complex natural products, where its five-carbon chain and reactive functionalities are essential for building the target molecular framework.

The synthesis commences with the ortho-lithiation of 4-methylanisole (B47524). acs.org The resulting anion is then alkylated using this compound to introduce the necessary five-carbon chain, forming the intermediate 2-(4-pentenyl)-4-methylanisole. acs.orgrsc.org This step is crucial as it sets the stage for the subsequent ring-forming reaction. The alkene intermediate then undergoes an intramolecular Friedel-Crafts alkylation to construct the core tetralin structure of Cacalol (B1218255). acs.orgacs.orgrsc.org This annulation strategy provides an efficient route to a key intermediate, 5-methoxy-1,8-dimethyltetralin, which is then further elaborated to afford the final natural product. acs.org

Table 1: Key Synthetic Steps in the Total Synthesis of (±)-Cacalol Involving this compound

| Step | Starting Material | Reagent(s) | Key Intermediate Formed | Role of this compound |

|---|---|---|---|---|

| 1 | 4-methylanisole | 1. n-butyllithium 2. This compound | 2-(4-Pentenyl)-4-methylanisole | Alkylating agent to introduce a five-carbon alkenyl chain. acs.org |

Beyond specific total syntheses, this compound is a valuable building block for creating scaffolds with potential biological activity. researchgate.net Its ability to introduce a pent-4-enyl group is leveraged in medicinal chemistry to synthesize analogues of known drugs or novel molecular frameworks for screening. For instance, functionalized malonates derived from this compound have been used as precursors for potential cerebral perfusion agents. The compound is also instrumental in creating building blocks for more complex systems, such as those designed for targeted pDNA delivery to hepatocytes. researchgate.net

Case Study: Synthesis of (±)-Cacalol and Analogues

Construction of Carbocyclic Systems

The unique structure of this compound makes it an ideal substrate for constructing carbocyclic rings, particularly five-membered systems, through various cyclization strategies.

This compound is a precursor for forming cyclopentanone (B42830) moieties through cascade reactions. acs.org One powerful method involves a palladium/photoirradiation-assisted carbonylation–cyclization–carbonylation sequence. acs.org In this process, the 4-pentenyl radical, generated from this compound, adds to carbon monoxide to form a 5-hexenoyl radical. This radical then undergoes a 5-exo-cyclization to create a 2-oxo-cyclopentylcarbinyl radical. acs.org This intermediate can be trapped with another molecule of CO and an alcohol to yield esters containing a cyclopentanone scaffold. acs.org When carried out in the presence of phenylacetylene (B144264) or phenylboronic acid, the cascade can produce alkynyl or aryl ketones that feature the cyclopentanone structure. acs.orglookchem.com

Carbon Chain Extension Methodologies Utilizing this compound

A primary application of this compound in organic synthesis is as a five-carbon chain extender. core.ac.uk The iodide is readily displaced by a wide range of nucleophiles or converted into an organometallic reagent (e.g., a Grignard or organolithium reagent). This allows for the straightforward introduction of a pent-4-enyl unit into a target molecule. researchgate.net This methodology is particularly valuable in the synthesis of natural products and pharmaceuticals where specific carbon chain lengths are required for biological activity. The reactivity of the carbon-iodine bond makes it superior to its bromo and chloro analogues for such transformations.

Synthesis of Highly Functionalized Organic Intermediates

This compound is frequently used to synthesize more complex and highly functionalized intermediates that serve as building blocks for larger molecules. The dual reactivity of the iodide and the terminal alkene allows for selective manipulation of either functional group.

For example, the reaction of this compound with diethyl sodiomalonate (DESM) yields diethyl (E)-2-ethyl-2-(1-iodo-1-penten-5-yl)malonate, a highly functionalized intermediate. Furthermore, the terminal double bond can undergo various addition reactions, while the iodide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for assembling complex molecular architectures from simpler precursors.

Advanced Spectroscopic and Computational Approaches in 5 Iodo 1 Pentene Research

Spectroscopic Analysis for Reaction Monitoring and Product Characterization

Spectroscopic techniques are indispensable tools for the real-time monitoring of reactions involving 5-iodo-1-pentene and for the detailed characterization of the resulting products. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed for these purposes.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying and quantifying the components of a reaction mixture. For instance, in the synthesis of 1-pentene (B89616) oligomers, GC-MS has been used to confirm the formation of diastereomers and to identify byproducts. journals.co.za The technique is also valuable in analyzing the products of reactions such as iodohydroxylation, where it can distinguish between different product isomers. journals.co.za

NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure of products derived from this compound. For example, in the synthesis of a phosphonium (B103445) borane (B79455) Lewis pair, ¹H NMR and ³¹P NMR were used to monitor the reaction's progress to completion. rsc.org Stacked ¹H NMR spectra have been effectively used to analyze the products of reactions between 1-iodopentane (B145852) and various alkoxides, revealing the formation of 1-pentene and other substitution products. researchgate.net

The following table summarizes typical spectroscopic data for this compound and a related reaction product.

| Compound Name | Analytical Method | Key Spectroscopic Data |

| This compound | Not specified | Molecular Formula: C₅H₉I, Molecular Weight: 196.03 g/mol . guidechem.comnih.gov |

| (E)-1-Iodo-1-pentene | Not specified | Molecular Formula: C₅H₉I, Molecular Weight: 196.03 g/mol . nih.gov |

| 1-Iodo-2-pentanol | GC-MS, ¹H NMR, ¹³C NMR | Identified as the major product in the iodohydroxylation of 1-pentene, with identical MS data to its regioisomer. journals.co.za |

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry has emerged as a powerful partner to experimental studies, offering a deeper understanding of reaction mechanisms and predicting the reactivity and selectivity of transformations involving this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions. nih.govmdpi.com DFT calculations can elucidate reaction pathways, determine the structures of transition states, and calculate activation energies, providing insights that are often difficult to obtain through experiments alone. researchgate.netresearchgate.net For example, DFT has been used to study carbonyl-ene reactions, revealing that the choice of Lewis acid catalyst can significantly influence the activation energy. researchgate.net While specific DFT studies focused solely on this compound are not extensively detailed in the provided search results, the principles of DFT are broadly applicable to understanding its reactions, such as electrophilic additions and substitutions. The reactivity of this compound is influenced by its terminal double bond and the iodine atom, which can act as a leaving group. DFT can be employed to model these features and predict their behavior in various chemical transformations.

Recent advancements in DFT aim to correct for inherent flaws like self-interaction error, which can lead to more accurate modeling of transition metals and their catalytic activity. pitt.edu These improvements will further enhance the reliability of DFT in predicting the outcomes of reactions involving compounds like this compound.

Predictive Modeling for Selectivity in this compound Transformations

Predictive modeling, often leveraging machine learning algorithms, is an emerging area in chemistry that aims to forecast the selectivity of chemical reactions. biorxiv.org By training models on large datasets of known reactions, it is possible to predict the likely outcome of new transformations. For instance, in the context of partial oxidation reactions, kinetic modeling can be used to describe the formation of byproduct species. researchgate.net

While specific predictive models for this compound transformations are not explicitly mentioned in the search results, the general principles of this approach are highly relevant. Data from spectroscopic analyses, such as GC-MS and NMR, can serve as the input for building these models. The goal is to develop algorithms that can accurately predict how changes in reaction conditions—such as the choice of catalyst, solvent, or temperature—will affect the distribution of products in reactions involving this compound. This predictive capability is crucial for optimizing synthetic routes to desired products and minimizing the formation of unwanted byproducts.

Green Chemistry Principles in the Synthesis and Application of 5 Iodo 1 Pentene

Development of Environmentally Benign Synthetic Routes for 5-Iodo-1-pentene

Traditional methods for synthesizing alkyl iodides often involve harsh reagents or produce significant waste. The development of greener routes to this compound focuses on improving existing methods and creating novel pathways with a reduced environmental footprint.

One of the most common methods for preparing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This involves treating a corresponding bromo- or chloro-alkane with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). bloomtechz.com The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, causing it to precipitate out of the solution.

Another established route starts from 4-penten-1-ol. This alcohol can be converted to this compound, though this often requires reagents like phosphorus triiodide or a combination of iodine and triphenylphosphine, which can have lower atom economy. bloomtechz.com

More recent innovations aim to improve upon these foundational methods. A novel synthesis method has been developed starting from 1,5-dibromopentane (B145557). google.com This process utilizes N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide as a catalyst to facilitate an elimination reaction, yielding 5-bromo-1-pentene (B141829), which can then be converted to this compound. bloomtechz.comgoogle.com The advantages of such a method include the use of less expensive starting materials and a procedure that allows for the recovery of unreacted materials, thus reducing waste and cost. bloomtechz.com

Below is a comparative table of synthetic routes to this compound and its precursor, 5-bromo-1-pentene.

| Starting Material | Reagents | Product | Key Advantages/Disadvantages |

| 5-Bromo-1-pentene | Sodium Iodide (NaI) in Acetone | This compound | Advantage: High yield (~82%), driven by precipitation of NaBr. Disadvantage: Relies on a halogenated precursor. |

| 4-Penten-1-ol | Phosphorus Tribromide (PBr₃) | 5-Bromo-1-pentene | Disadvantage: Low atom economy and side reactions can reduce yield. |

| 1,5-Dibromopentane | Hexamethylphosphoramide (catalyst), heat | 5-Bromo-1-pentene | Advantage: Uses cheaper starting material; unreacted material can be recovered. bloomtechz.comDisadvantage: Hexamethylphosphoramide is a hazardous substance. |

| 1,5-Dibromopentane | Potassium Hydroxide (B78521) (KOH), heat, no solvent | 5-Bromo-1-pentene | Advantage: Solvent-less reaction, cheap reagents, suitable for industrial scale. bloomtechz.comDisadvantage: Requires high temperatures (100-120 °C). |

Implementation of Green Solvents and Reaction Conditions

The choice of solvent and reaction conditions is a cornerstone of green chemistry, aiming to reduce energy consumption, toxicity, and environmental pollution. kahedu.edu.in

Traditional syntheses of this compound and related compounds often employ volatile organic solvents (VOCs) such as acetone or dichloromethane. rsc.org While effective, efforts are being made to replace these with more environmentally friendly alternatives. The principles of green chemistry encourage the use of greener solvents like water, supercritical fluids, or even solvent-less conditions. kahedu.edu.in

Supercritical Fluids: Research into reactions with related pentene structures has explored the use of supercritical carbon dioxide (scCO₂). For instance, the photocyclization of 5-hydroxy-1,1-diphenyl-1-pentene has been successfully performed in scCO₂ with organic entrainers. acs.org This medium is non-toxic, non-flammable, and easily removed, making it an excellent green solvent. Applying such technology to the synthesis of this compound could significantly reduce the environmental impact.

Solvent-less Reactions: A preparation method for 5-bromo-1-pentene, a direct precursor to this compound, involves heating 1,5-dibromopentane with solid potassium hydroxide without any solvent. bloomtechz.com This approach drastically reduces waste and simplifies purification, aligning perfectly with green chemistry goals.

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique that can accelerate reaction rates, improve yields, and reduce side reactions, often with less solvent and energy compared to conventional heating. umb.edu This has been applied broadly in the synthesis of heterocyclic compounds and could be adapted for the synthesis of this compound.

The table below summarizes green solvents and conditions applicable to the chemistry of this compound.

| Green Approach | Example Application/Potential | Advantages |

| Supercritical CO₂ | Photocyclization of a diphenyl-pentene derivative. acs.org | Non-toxic, non-flammable, easily removed, reduces waste. |

| Water | General principle for replacing organic solvents. kahedu.edu.in | Abundant, non-toxic, non-flammable. |

| Solvent-less Conditions | Synthesis of 5-bromo-1-pentene from 1,5-dibromopentane. bloomtechz.com | Eliminates solvent waste, simplifies purification, lowers cost. |

| Microwave Irradiation | General application for synthesis of organic compounds. umb.edu | Faster reaction times, higher yields, reduced energy consumption. |

Strategies for Atom Economy and Waste Minimization in this compound Chemistry

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comlibretexts.org Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound via the Finkelstein reaction from 5-bromo-1-pentene provides a clear example for evaluating atom economy.

Reaction: Br(CH₂)₃CH=CH₂ + NaI → I(CH₂)₃CH=CH₂ + NaBr

To calculate the percent atom economy:

Formula Weight of Desired Product (this compound, C₅H₉I): 196.01 g/mol

Formula Weight of All Reactants (5-Bromo-1-pentene, C₅H₉Br + Sodium Iodide, NaI): 149.03 g/mol + 149.89 g/mol = 298.92 g/mol

Percent Atom Economy = (FW of Desired Product / FW of All Reactants) x 100 Percent Atom Economy = (196.01 / 298.92) x 100 ≈ 65.6%

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass (34.4%) ends up as the sodium bromide byproduct. While this is a substitution reaction and inherently has lower atom economy than addition or rearrangement reactions, strategies can be employed to minimize its environmental impact. primescholars.comscranton.edu

Strategies for Waste Minimization:

Catalytic Routes: Employing catalytic amounts of reagents instead of stoichiometric amounts is a fundamental strategy to improve atom economy and reduce waste. kahedu.edu.in Catalytic alkene isomerization, for instance, is an atom-economical way to create internal alkenes from terminal ones. rsc.org

Recycling Byproducts and Reagents: The synthesis of 5-bromo-1-pentene from 1,5-dibromopentane includes a step to recover unreacted raw materials, which saves costs and reduces environmental pollution. bloomtechz.com Similarly, the byproduct of the Finkelstein reaction, sodium bromide, could potentially be captured and repurposed.

By focusing on these green principles, the synthesis and use of this compound can become more sustainable and environmentally responsible.

Retrosynthetic Analysis and Strategic Disconnections Utilizing 5 Iodo 1 Pentene

5-Iodo-1-pentene as a Versatile Synthon in Complex Target Molecule Retrosynthesis

This compound is a valuable five-carbon synthon in organic synthesis, possessing two distinct reactive sites: a primary alkyl iodide and a terminal alkene. This dual functionality allows for its participation in a variety of bond-forming reactions. The alkyl iodide is a potent electrophile, susceptible to nucleophilic attack, making it ideal for alkylation reactions. Simultaneously, the terminal double bond can engage in a range of transformations, including intramolecular cyclizations.

In the context of complex molecule synthesis, this compound serves as a versatile building block for introducing a pentenyl fragment. This fragment can be a crucial part of a larger carbon skeleton or can be further functionalized. Its utility is prominently featured in the synthesis of various natural products where the introduction of a specific five-carbon chain is a key strategic step. acs.orgrsc.org For instance, in the total synthesis of the sesquiterpene natural product Cacalol (B1218255), this compound is employed to append a five-carbon chain to an aromatic precursor, which is later cyclized to form a core structural ring. rsc.orgresearchgate.netnih.gov This approach highlights the compound's role in convergent synthetic strategies, where complex fragments are assembled and then joined.

Strategic Disconnections Involving the Pentenyl Iodide Functional Unit

Strategic disconnections are the key bond-breaking steps in a retrosynthetic analysis that lead to viable starting materials. For target molecules containing a pentenyl moiety, a logical disconnection involves cleaving the bond connecting this five-carbon unit to the rest of the molecule. This disconnection identifies the pentenyl group as a synthon, for which this compound is the practical chemical equivalent.

A common strategic disconnection involving this unit is the cleavage of a carbon-carbon bond formed via nucleophilic substitution. In this scenario, the carbon atom that was bonded to the iodine of this compound is disconnected from its neighboring atom in the target molecule. This is exemplified in syntheses where a carbanion or another nucleophile attacks the electrophilic CH₂I group of this compound.

A prime example is the disconnection of a tetralin ring system, as seen in the synthesis of Cacalol. acs.orgrsc.org The retrosynthesis reveals that the tetralin can be formed via an intramolecular Friedel-Crafts reaction of an alkene-substituted aromatic ring. rsc.org This intermediate, in turn, is disconnected at the bond between the aromatic ring and the pentenyl side chain, leading back to an aromatic precursor (like 4-methylanisole) and this compound. rsc.orgnih.gov This strategy effectively utilizes both functional groups of the synthon in a sequential manner.

| Disconnection Type | Target Moiety | Precursors | Key Reaction Forward |

| C-C Bond (Alkylation) | Aryl-pentenyl | Aromatic Nucleophile + this compound | Alkylation |

| C-C Bond (Friedel-Crafts) | Tetralin Ring | Alkene-substituted Aromatic | Intramolecular Cyclization |

Illustrative Case Studies in Retrosynthetic Pathways Featuring this compound

The strategic importance of this compound is best understood through its application in total synthesis.

Case Study: Total Synthesis of (±)-Cacalol

Cacalol is a sesquiterpene natural product with reported antihyperglycemic, anti-inflammatory, and antioxidant properties. acs.orgrsc.org A concise synthesis of this molecule effectively demonstrates the utility of this compound. acs.orgresearchgate.netnih.gov

Retrosynthetic Analysis: The retrosynthesis of Cacalol identifies a key intermediate, 5-methoxy-1,8-dimethyltetralin. acs.org This tetralin can be disconnected through an intramolecular Friedel-Crafts reaction, revealing an alkene precursor. This precursor is further disconnected at the aryl-alkyl bond, leading to 4-methylanisole (B47524) and this compound as the starting materials. rsc.org

Forward Synthesis: The synthesis begins with the ortho-lithiation of 4-methylanisole. acs.orgrsc.org The resulting anion acts as a nucleophile, attacking the electrophilic carbon of this compound to form the alkylated alkene intermediate. acs.org This step perfectly illustrates the strategic disconnection discussed previously. In the subsequent key step, the newly introduced pentene chain undergoes an intramolecular Friedel-Crafts alkylation, catalyzed by aluminum chloride, to construct the tetralin ring system. acs.orgrsc.org

The following table summarizes the key steps involving this compound in the synthesis of the tetralin intermediate of Cacalol. acs.orgrsc.org

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4-Methylanisole | n-Butyllithium, THF | Lithiated Anisole (B1667542) | Generation of Nucleophile |

| 2 | Lithiated Anisole, this compound | THF | 2-(Pent-4-en-1-yl)-4-methylanisole | C-C bond formation via alkylation |

| 3 | 2-(Pent-4-en-1-yl)-4-methylanisole | AlCl₃, CH₂Cl₂ | 5-Methoxy-1,8-dimethyltetralin | Intramolecular Friedel-Crafts cyclization |

This case study underscores how a well-planned retrosynthetic analysis can identify this compound as a crucial component for an efficient and strategic synthesis of a complex natural product.

Future Perspectives and Emerging Research Directions for 5 Iodo 1 Pentene

Catalytic Asymmetric Synthesis and Stereocontrol with 5-Iodo-1-pentene

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer chiral compounds that are vital in pharmaceuticals and materials science. nobelprize.org While specific applications for this compound in this area are still emerging, its structure offers significant potential for stereocontrolled transformations. The presence of both an alkene and an alkyl iodide allows for multiple strategies to introduce chirality.

Future research is expected to focus on the use of chiral transition metal catalysts to control the stereochemical outcome of reactions at the double bond. nobelprize.org For instance, asymmetric hydrogenation, hydroformylation, or epoxidation could yield chiral alcohols, aldehydes, or epoxides, respectively. The Sharpless asymmetric epoxidation is a prime example of how a chiral catalyst can stereoselectively transform an achiral allylic alcohol. nobelprize.org Similarly, developing catalytic systems for reactions involving the carbon-iodine bond, such as asymmetric cross-coupling reactions, represents a promising frontier. In these processes, a chiral catalyst directs the formation of a new carbon-carbon or carbon-heteroatom bond with high enantioselectivity. researchgate.net

The synthesis of complex natural products often requires precise control over stereochemistry. In the total synthesis of the natural alkaloid isosolenopsin A, a related compound, 5-chloro-2-methoxy-1-pentene, was used in a stereoselective addition reaction to a chiral N-tert-butanesulfinyl imine, demonstrating the utility of such functionalized pentenes in building stereogenic centers. mdpi.com This points to the potential of this compound in similar diastereoselective reactions where the incoming group's approach is directed by a chiral auxiliary or catalyst.

Table 1: Potential Catalytic Asymmetric Reactions with this compound

| Reaction Type | Reactive Site | Potential Chiral Product | Catalyst Class | Significance |

|---|---|---|---|---|

| Asymmetric Hydrogenation | C=C double bond | Chiral 2-iodopentane | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Access to chiral alkyl halides. |

| Asymmetric Epoxidation | C=C double bond | Chiral 1,2-epoxy-5-iodopentane | Chiral Titanium-tartrate complexes (Sharpless) or Salen complexes (Jacobsen) | Creates versatile chiral building blocks. nih.gov |

| Asymmetric Dihydroxylation | C=C double bond | Chiral 5-iodo-1,2-pentanediol | Osmium tetroxide with chiral ligands (e.g., DHQ, DHQD) | Synthesis of chiral diols. |

| Asymmetric Cross-Coupling | C-I bond | Chiral 5-aryl-1-pentenes | Palladium or Nickel complexes with chiral phosphine (B1218219) ligands | Forms C-C bonds with stereocontrol at a remote center. researchgate.net |

Integration into Flow Chemistry and Continuous Processing Platforms

Flow chemistry, or continuous processing, is a paradigm shift in chemical manufacturing that offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. The adaptation of reactions involving haloalkenes to continuous flow systems is an area of active development.

For this compound, integration into flow platforms could revolutionize its use in multi-step syntheses. For example, the Finkelstein reaction, where 5-bromo-1-pentene (B141829) is converted to this compound using potassium iodide, is well-suited for a flow reactor. This would allow for the on-demand, in-line generation of the potentially less stable iodo-compound, which can be immediately consumed in a subsequent reaction step. This "just-in-time" production minimizes decomposition and reduces the need to handle and store large quantities of the reagent.

Furthermore, many reactions involving this compound, such as Grignard reagent formation or radical additions, are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, preventing thermal runaway and reducing the formation of byproducts. The use of continuous flow reactors for the industrial synthesis of related compounds like 5-iodo-1-pentyne (B1600000) has been considered to improve heat and mass transfer. Photocatalytic reactions, an emerging area for transformations of alkyl iodides, also benefit significantly from flow setups which ensure uniform irradiation of the reaction mixture, leading to higher efficiency and yields.

Table 2: Comparison of Batch vs. Flow Processing for Reactions of this compound

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Safety | Higher risk with exothermic reactions or unstable intermediates due to large volumes. | Inherently safer due to small reaction volumes and superior temperature control. |

| Heat Transfer | Limited by vessel surface area, can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | Easily scalable by running the system for a longer time ("scaling out"). |

| Reproducibility | Can vary between batches due to mixing and temperature gradients. | High reproducibility due to precise control over reaction parameters. |

| Multi-step Synthesis | Requires isolation and purification at each step. | Allows for telescoping of reactions, where the output of one reactor feeds directly into the next. |

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

The unique structure of this compound, containing two distinct and reactive functional groups, makes it a versatile building block for exploring novel chemical transformations. Research is moving beyond its traditional use in simple alkylations to uncover unprecedented reactivity, particularly in tandem or cascade reactions where both the alkene and the iodide participate sequentially.

One emerging area is the use of this compound in radical reactions. The carbon-iodine bond is relatively weak and can be cleaved under photoredox or radical initiation conditions to generate a pentenyl radical. This radical can participate in a variety of transformations, including atom transfer radical addition (ATRA) reactions. researchgate.net For instance, the reaction of perfluoroalkyl iodides with alkenes like 5-bromo-1-pentene has been achieved using photoredox catalysis, suggesting a similar potential for this compound to form complex fluorinated structures. researchgate.net

Another avenue of exploration is its use in intramolecular cyclization reactions. The three-carbon spacer between the alkene and the iodide is ideal for forming five-membered rings, a common structural motif in natural products. For example, this compound was used as an alkylating agent in the synthesis of the natural product cacalol (B1218255), where a subsequent intramolecular Friedel-Crafts alkylation led to the formation of a tetralin ring system. rsc.orgnih.gov Future work could explore novel catalytic cycles that trigger an initial reaction at one functional group, followed by a spontaneous or catalyzed cyclization involving the other.

The development of transition-metal-free coupling reactions also presents new opportunities. acs.org Reactions promoted by simple bases like potassium tert-butoxide can generate radical intermediates from aryl halides, and similar reactivity could be explored for alkyl iodides like this compound, opening up new, more sustainable synthetic routes. acs.org

Table 3: Potential Novel Transformations of this compound

| Transformation Type | Key Reagents/Conditions | Product Class | Synthetic Value |

|---|---|---|---|

| Radical-mediated Cyclization | Radical initiator (e.g., AIBN), Bu3SnH | Methylcyclopentane derivatives | Formation of 5-membered rings. |

| Photoredox-catalyzed Tandem Reactions | Photocatalyst (e.g., Perylene diimide), light, nucleophile | Complex functionalized cyclic or acyclic products | Mild conditions for powerful transformations. researchgate.net |

| Heck-type Intramolecular Cyclization | Palladium catalyst, base | Vinylcyclopentane derivatives | Atom-economical C-C bond formation. |

| Transition-Metal-Free Alkylation/Annulation | Strong base (e.g., KOtBu), aromatic substrate | Fused-ring systems | Avoids use of expensive or toxic metals. acs.org |

| Iodoetherification/Iodolactonization Precursor | Oxidation of alkene, then reaction with iodide | Functionalized tetrahydrofurans or lactones | Access to important heterocyclic scaffolds. nih.gov |

Q & A

Q. What are the optimal synthetic methods for preparing 5-Iodo-1-pentene with high purity?

- Methodological Answer : Synthesis typically involves halogenation of 1-pentene using iodine sources (e.g., HI or I₂) under controlled conditions. Key factors include:

- Precursor selection : Use of dihalopentanes (e.g., 1,5-dihalopentane) with iodine to ensure regioselectivity .

- Reaction conditions : Temperature (50–80°C), solvent polarity (e.g., DMF or THF), and inert atmosphere to minimize side reactions like elimination or polymerization .

- Purification : Fractional distillation or column chromatography to isolate this compound from byproducts such as cis/trans alkenes or diiodinated species .

- Validation : Confirm purity via GC-MS (>99%) and NMR (absence of proton signals from impurities) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify alkene protons (δ 4.8–5.2 ppm) and iodine’s inductive effects on adjacent carbons .

- IR Spectroscopy : Confirm C-I stretch (~500 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 182 (C₅H₉I) and fragmentation patterns to distinguish from bromo/chloro analogs .

- Elemental Analysis : Validate iodine content (theoretical: ~69.6%) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to chloro/bromo analogs in cross-coupling reactions?

- Methodological Answer : Iodine’s larger atomic size and lower C-I bond dissociation energy (~50 kcal/mol vs. ~70 kcal/mol for C-Br) enhance reactivity in Suzuki or Heck couplings. Key considerations:

- Reaction Rate : Faster oxidative addition with Pd catalysts due to weaker C-I bonds .

- Byproduct Formation : Monitor iodine residues (e.g., I₂) that may poison catalysts; use scavengers like activated copper .

- Comparative Studies : Perform kinetic assays with 5-Bromo-1-pentene under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DMF) to quantify rate differences .

Q. What intermediates form during the photochemical decomposition of this compound?

- Methodological Answer : UV irradiation (254 nm) induces homolytic C-I cleavage, generating a pentenyl radical and iodine atom. Steps to validate:

Q. How can researchers resolve contradictions in reported yields for iodine-mediated cyclization reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity, iodide concentration, or trace oxygen. Mitigation strategies:

- Standardized Protocols : Replicate reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents .

- Iodide Titration : Use ion chromatography to quantify free I⁻, which can inhibit cyclization at high concentrations .

- Meta-Analysis : Compare literature data using multivariate regression to identify critical variables (e.g., solvent dielectric constant) .

Q. What computational models best predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate conformational stability in explicit solvents (e.g., water, hexane) using AMBER or GROMACS .

- QSPR Models : Correlate iodine’s electronegativity with reaction outcomes (e.g., Hammett σ constants) .

- Crystallography : Compare experimental XRD structures (e.g., CCDC entries) with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.